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Sodium oxazole-2-carboxylate

Cat. No.: B582291
CAS No.: 1255098-88-4
M. Wt: 135.054
InChI Key: DAMOVWVGBYVXET-UHFFFAOYSA-M
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Description

Historical Context and Significance of the Oxazole (B20620) Ring System in Chemical Research

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, has a rich history in chemical research. While the first synthesis of an oxazole derivative, 2-methyl oxazole, was achieved in 1876, the broader field of oxazole chemistry began to flourish significantly later. semanticscholar.org A major impetus for this was the discovery of the antibiotic penicillin during World War I, which contains a related heterocyclic ring system and highlighted the biological importance of such structures. semanticscholar.org The development of the Diels-Alder reaction further expanded the synthetic possibilities for creating complex molecules containing oxazole rings. semanticscholar.orgijpsonline.com

In contemporary research, the oxazole scaffold is highly valued for its ability to interact with a wide range of biological targets. semanticscholar.orgtandfonline.com This is due to the diverse weak interactions it can form, including hydrogen bonds, van der Waals forces, and π-π stacking. semanticscholar.orgrsc.org Consequently, oxazole derivatives have found applications in medicinal chemistry, agrochemicals, and materials science. rsc.orgnumberanalytics.com

Structural Features and Aromaticity of Oxazole Derivatives

The chemical behavior of oxazole derivatives is intrinsically linked to their unique structural and electronic properties.

Planarity and Hybridization of Oxazole Ring Atoms

Importance of the Carboxylate Functional Group in Organic Chemistry and its Interaction with the Oxazole Nucleus

The carboxylate group (-COO⁻) is a fundamental functional group in organic chemistry, known for its acidic properties in its protonated form (carboxylic acid, -COOH) and its ability to form salts. solubilityofthings.comnumberanalytics.com The presence of a carboxylate group can significantly influence a molecule's solubility, particularly in aqueous solutions, and its ability to interact with other molecules through electrostatic interactions and hydrogen bonding. researchgate.netchemistrytalk.org

When attached to the oxazole ring at the 2-position, the carboxylate group's electron-withdrawing nature can influence the electronic properties of the heterocyclic system. This interaction can affect the reactivity of the oxazole ring in various chemical transformations. For instance, the carboxylate group can act as a directing group in substitution reactions or participate in chelation with metal catalysts. The interplay between the oxazole nucleus and the carboxylate group is a key factor in the utility of sodium oxazole-2-carboxylate in synthesis.

Overview of this compound as a Key Intermediate and Building Block in Advanced Chemical Synthesis

This compound serves as a versatile building block and key intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a reactive heterocyclic ring and a carboxylate group, allows for a wide range of chemical modifications. For example, the carboxylate group can be converted into other functional groups such as esters, amides, or acyl halides, providing a handle for further synthetic elaboration. biosynth.comacs.org The oxazole ring itself can participate in various reactions, including cycloadditions and metal-catalyzed cross-coupling reactions, to construct larger molecular frameworks. organic-chemistry.org The sodium salt form enhances its solubility in certain solvents and can be advantageous in specific reaction conditions. This combination of features makes this compound a valuable precursor for the synthesis of pharmaceuticals, natural products, and functional materials. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2NNaO3 B582291 Sodium oxazole-2-carboxylate CAS No. 1255098-88-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3.Na/c6-4(7)3-5-1-2-8-3;/h1-2H,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMOVWVGBYVXET-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719184
Record name Sodium 1,3-oxazole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255098-88-4
Record name Sodium 1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sodium 1,3-oxazole-2-carboxylate
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Synthetic Methodologies for Sodium Oxazole 2 Carboxylate and Its Derivatives

Direct Synthesis Approaches for Oxazole-2-carboxylic Acids and Subsequent Salt Formation

The formation of sodium oxazole-2-carboxylate is typically achieved by the neutralization of oxazole-2-carboxylic acid. Therefore, the primary synthetic challenge lies in the efficient construction of the oxazole-2-carboxylic acid core. Recent advancements have focused on direct synthetic routes that transform simple, abundant starting materials like carboxylic acids into the desired oxazole (B20620) heterocycle in a single step.

While the synthesis of oxazoles has been extensively studied, few methods exist for the direct conversion of carboxylic acids into oxazoles in one step. acs.org Carboxylic acids are valued in organic synthesis for their stability, versatility, and wide availability. acs.org A significant recent development is a highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids. nih.govacs.orgresearcher.life This approach demonstrates broad substrate scope and tolerance for various functional groups, including those that are sensitive or sterically hindered. acs.orgnih.gov

Table 1: Examples of 4,5-Disubstituted Oxazoles Synthesized from Aromatic Carboxylic Acids

Entry Aromatic Carboxylic Acid Isocyanide Component Product (Yield) Reference
1 Benzoic acid Methyl isocyanoacetate 3a (92%) thieme-connect.com
2 4-Iodobenzoic acid Methyl isocyanoacetate 3b (90%) thieme-connect.com
3 4-Bromobenzoic acid Methyl isocyanoacetate 3c (95%) thieme-connect.com
4 4-Nitrobenzoic acid Methyl isocyanoacetate 3d (97%) thieme-connect.com
5 4-Chlorobenzoic acid Methyl isocyanoacetate 3e (91%) thieme-connect.com
6 4-Fluorobenzoic acid Methyl isocyanoacetate 3f (77%) thieme-connect.com

The proposed mechanism for this direct synthesis begins with the in situ activation of the carboxylic acid (1) by the triflylpyridinium reagent, which forms a trifluorosulfonyl mixed anhydride. acs.org This highly reactive intermediate then undergoes a nucleophilic attack by DMAP, leading to the formation of an acylpyridinium salt, designated as intermediate B. acs.org This intermediate subsequently reacts through an ionic mechanism with a deprotonated alkyl isocyanoacetate (2) to generate intermediate C. acs.org The final step is the cyclization of intermediate C to produce the desired oxazole product (3). acs.org The reaction hinges on the nucleophilic attack of the deprotonated, activated alkyl isocyanide on the activated acyl electrophile. acs.org

An alternative direct approach for synthesizing oxazoles from carboxylic acids involves an electrochemical deoxygenative reaction. acs.org This method employs a phosphine-mediated deoxygenative [3+2] cycloaddition strategy, utilizing abundant and inexpensive carboxylic acids as starting materials. rsc.org The process is notable for being performed in a green and sustainable catalytic system that avoids transition metals and toxic oxidants. rsc.org Mechanistic investigations suggest that the key intermediate is an acyloxyphosphonium ion, which is generated via anodic oxidation and is followed by nucleophilic substitution and cycloaddition with an isocyanide. rsc.org However, a noted drawback of this approach is its requirement for more than stoichiometric amounts of triphenylphosphine (B44618) (PPh₃) as a deoxygenation reagent, which in turn generates a stoichiometric quantity of triphenylphosphine oxide, complicating the workup and purification processes and leading to significant waste. acs.org

Classical and Modern Strategies for Constructing the Oxazole Ring with a Carboxylate at C2

Beyond direct conversion methods, classical and modern ring-forming strategies provide versatile pathways to oxazoles, including those substituted with a carboxylate group at the C2 position. These methods often involve the stepwise construction of the heterocyclic ring from different precursor molecules.

The Van Leusen reaction is a well-established and powerful method for synthesizing oxazoles. wikipedia.org In its classic form, it involves the reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base to form 5-substituted oxazoles. wikipedia.orgijpsonline.com The reaction mechanism proceeds via the deprotonation of the active methylene (B1212753) group of TosMIC, followed by a nucleophilic attack on the aldehyde's carbonyl group. wikipedia.orgmdpi.com This is succeeded by a 5-endo-dig cyclization to form an oxazoline (B21484) intermediate, which then eliminates the tosyl group to yield the aromatic oxazole ring. wikipedia.orgmdpi.com

To achieve a carboxylate at the C2 position, modifications to the standard isocyanide component are necessary. The isocyanide carbon of TosMIC becomes the C2 carbon of the resulting oxazole. Therefore, employing an isocyanoacetate derivative in place of TosMIC allows for the introduction of a carboxylate or ester functionality at the C2 position.

Modern variants of the Van Leusen synthesis have expanded its scope and applicability. For instance, one-pot procedures have been developed to synthesize 4,5-disubstituted oxazoles by reacting an aldehyde, TosMIC, and an aliphatic halide. mdpi.comorganic-chemistry.org The use of ionic liquids as a recyclable solvent has also been reported, offering a greener alternative to traditional solvents. ijpsonline.commdpi.com Furthermore, microwave-assisted Van Leusen reactions have been shown to produce 5-aryl-1,3-oxazoles with high efficiency and yield. mdpi.comnih.gov These variants demonstrate the flexibility of the Van Leusen approach in constructing a diverse array of substituted oxazoles. mdpi.com

The synthesis of oxazole rings is a cornerstone of heterocyclic chemistry, providing a scaffold for a wide range of applications. The introduction of a carboxylate group at the C2 position, as seen in this compound, presents unique synthetic challenges and opportunities. This article explores various methodologies for the construction of the oxazole-2-carboxylate system and its derivatives, highlighting both classical and modern approaches.

3 Robinson-Gabriel Synthesis and Adaptations for Oxazole-2-carboxylic Acid Precursors

The Robinson-Gabriel synthesis is a robust method for forming oxazoles through the intramolecular cyclodehydration of 2-acylamino-ketones. ijpsonline.comwikipedia.orgcutm.ac.in This reaction is typically catalyzed by a dehydrating agent such as sulfuric acid. ijpsonline.comwikipedia.org The starting 2-acylamino-ketones can be synthesized via the Dakin-West reaction. wikipedia.org

For the synthesis of oxazole-2-carboxylic acid precursors, the Robinson-Gabriel method would require a 2-acylamino-ketone where the acyl group is derived from an α-keto acid or a related precursor. This would position the desired carboxylate functionality at the C2 position of the resulting oxazole. While the classic Robinson-Gabriel synthesis is widely used for 2,5-diaryloxazoles, its adaptation for C2-carboxylate synthesis is a key strategy. ijpsonline.comijpsonline.com Modifications, such as those reported by Wipf and Miller, which involve the cyclodehydration of β-keto amides, can be applied to amino acid derivatives to generate substituted oxazoles. wikipedia.org A one-pot Friedel-Crafts/Robinson-Gabriel synthesis has also been developed, offering a streamlined approach to highly substituted oxazoles from oxazolone (B7731731) templates. researchgate.netacs.org

4 Bredereck Reaction in the Context of Oxazole-2-carboxylate Synthesis

The Bredereck reaction provides a pathway to oxazole derivatives by reacting α-haloketones with amides. ijpsonline.comijpsonline.com This method is considered an efficient and economical process for synthesizing 2,4-disubstituted oxazoles. ijpsonline.com An improved version of this method utilizes α-hydroxyketones as starting materials. ijpsonline.com

To apply the Bredereck reaction for the synthesis of oxazole-2-carboxylates, one would need to employ a formamide (B127407) derivative that incorporates a carboxylate or a precursor group. For instance, reacting an α-haloketone with an amide derived from an amino acid ester could potentially lead to the formation of an oxazole with a carboxylate substituent at the C2 position. The versatility of this reaction allows for the synthesis of various substituted oxazoles, and with careful selection of the amide component, it can be a viable route to C2-carboxylated oxazoles. ijpsonline.cominformahealthcare.com

5 Cycloisomerization of Propargyl Amides Leading to Oxazole Systems

The cycloisomerization of propargyl amides has emerged as a versatile and efficient method for the synthesis of polysubstituted oxazoles under mild conditions. ijpsonline.comnih.gov This reaction can be mediated by various catalysts, including silica (B1680970) gel, gold, and zinc compounds. ijpsonline.comnih.govacs.org The process typically involves the cyclization of the propargyl amide to an oxazoline intermediate, which then isomerizes to the aromatic oxazole. ijpsonline.com

This methodology is particularly attractive for the synthesis of oxazole-2-carboxylates. By starting with a propargyl amide derived from an amino acid ester, the carboxylate group can be readily incorporated into the final oxazole structure at the desired C2 position. The reaction conditions are often mild, and the use of catalysts like SiO2 or Zn(OTf)2 allows for good yields and functional group tolerance. nih.govacs.org Furthermore, tandem reactions combining cycloisomerization with other transformations, such as allylic alkylation, have been developed, expanding the synthetic utility of this approach. acs.org

Catalyst/MediatorSubstrateProductYieldReference
SiO2Propargyl amides2,5-disubstituted and 2,4,5-trisubstituted oxazol-5-yl carbonyl compoundsGood nih.gov
Zn(OTf)2N-(propargyl)arylamides and allylic alcoholsAllylic oxazoles- acs.org
Phenyliodine(III) diacetate (PIDA) in AcOHN-propargyl amidesOxazole derivativesModerate to excellent arkat-usa.org

6 Oxidation of Oxazolines to Oxazoles

The oxidation of oxazolines to oxazoles is a crucial final step in many synthetic routes to these aromatic heterocycles. tandfonline.com This transformation is particularly relevant when the oxazole ring is constructed via a method that initially yields the non-aromatic oxazoline intermediate. Various oxidizing agents can be employed for this purpose, including manganese dioxide and reagents used in the Kharasch-Sosnovsky reaction. nih.govrsc.org

For the synthesis of oxazole-2-carboxylates, this oxidation step is often necessary after the initial cyclization. For example, after forming an oxazoline-2-carboxylate via a method like the cyclization of a β-hydroxy amide, a subsequent oxidation step is required to generate the aromatic oxazole-2-carboxylate. rsc.org The choice of oxidant is critical to ensure compatibility with the carboxylate group and other functional groups present in the molecule. A modification of the Kharasch-Sosnovsky reaction, using a mixture of Cu(I) and Cu(II) salts, has been shown to be effective for the oxidation of oxazolines, including those with a carboalkoxy group at the C4 position. nih.gov

ReagentSubstrateProductConditionsReference
Deoxo-Fluor® followed by manganese dioxideβ-hydroxy amidesOxazolesFlow conditions rsc.org
Cu(I)/Cu(II) salts (Kharasch-Sosnovsky)2-Alkyl-4-carboalkoxy-oxazolines2-Alkyl-4-carboalkoxy-oxazoles- nih.gov
DDQOxazolines2,4-disubstituted oxazolesReflux in benzene pitt.edu

7 Copper(II) Triflate Catalyzed Coupling of α-Diazoketones with Amides

A convenient and efficient method for the synthesis of 2,4-disubstituted oxazoles involves the coupling of α-diazoketones with amides, catalyzed by copper(II) triflate [Cu(OTf)2]. ijpsonline.comkfupm.edu.sa This reaction proceeds by the decomposition of the diazoketone to form a copper carbenoid species, which then reacts with the amide to form the oxazole ring. kfupm.edu.sa

This approach is well-suited for the synthesis of oxazole-2-carboxylates. By using an amide derived from an amino acid ester, the carboxylate functionality can be introduced at the C2 position of the oxazole. The reaction conditions are generally mild, and the method tolerates a range of functional groups on both the diazoketone and the amide. kfupm.edu.sa This catalytic system has been successfully employed to synthesize analogues of biologically active natural products containing the oxazole motif. tandfonline.comkfupm.edu.sa

CatalystReactant 1Reactant 2ProductYieldReference
Cu(OTf)2α-DiazoketonesAmides2,4-Disubstituted oxazolesGood to excellent ijpsonline.comkfupm.edu.sa
Cu(OTf)22-Diazo-1-phenylethanoneBenzamide2,4-Diphenyloxazole87% kfupm.edu.sa

Recent Advancements in Direct Oxazole Synthesis from Carboxylic Acids

Utilization of Triflylpyridinium Reagents for In Situ Activation

8 Palladium-Catalyzed Reactions for Oxazole Arylation and Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including oxazoles. tandfonline.combeilstein-journals.org These reactions, such as the Suzuki-Miyaura coupling, allow for the introduction of aryl groups onto the oxazole ring. tandfonline.com Direct C-H arylation of oxazoles, another palladium-catalyzed process, offers a more atom-economical approach by avoiding the need for pre-functionalized starting materials. beilstein-journals.orgresearchgate.net

In the context of this compound, these palladium-catalyzed reactions can be used to introduce aryl substituents at various positions on the oxazole ring, particularly at C5. beilstein-journals.org The regioselectivity of the arylation can often be controlled by the choice of ligands and reaction conditions. beilstein-journals.org For instance, the direct arylation of ethyl oxazole-4-carboxylate has been shown to be regioselective for either the C2 or C5 position depending on the phosphine (B1218219) ligand used. beilstein-journals.org These methods provide a powerful means to synthesize a diverse range of arylated oxazole-2-carboxylate derivatives.

Catalyst SystemSubstrateReagentProductPosition of ArylationReference
Pd(0)/LigandEthyl oxazole-4-carboxylateAryl bromides/chloridesArylated ethyl oxazole-4-carboxylateC2 or C5 beilstein-journals.org
Pd(OAc)2/KOAcOxazoleAryl halidesC5-arylated oxazolesC5 researchgate.net
Pd/Cu4-Substituted oxazoleAryl bromideArylated oxazole- semanticscholar.org

Palladium-Catalyzed Reactions for Oxazole Arylation and Coupling

Regioselective C-2 and C-5 Arylation Strategies

The direct arylation of the oxazole core can be selectively directed to either the C-2 or C-5 position by carefully controlling reaction conditions. Palladium catalysis is central to these transformations, with the choice of phosphine ligand and solvent playing a determinative role in the regiochemical outcome. organic-chemistry.orgnih.gov

Research has demonstrated that C-5 arylation is generally favored when the reaction is conducted in polar aprotic solvents like N,N-dimethylformamide (DMF). nih.govbeilstein-journals.org In contrast, switching to nonpolar solvents such as toluene (B28343) or dioxane tends to promote arylation at the C-2 position. organic-chemistry.orgnih.govbeilstein-journals.org This solvent-dependent selectivity is further refined by the choice of phosphine ligand. For instance, ligands like CataCXium® A are effective for C-5 arylation in polar solvents, while bulky, electron-rich phosphines such as RuPhos or tri-tert-butylphosphine (B79228) (P(t-Bu)₃) are used to achieve C-2 selectivity in nonpolar media. beilstein-journals.org

Two primary mechanistic pathways are proposed to explain this regioselectivity. The C-5 arylation is thought to proceed via a Concerted Metalation-Deprotonation (CMD) mechanism. unipi.itresearchgate.net Conversely, the C-2 arylation may occur through a deprotonation-ring-opening-ring-closure sequence. unipi.it Phosphine-free catalyst systems have also been developed; using Pd(OAc)₂ with KOAc as the base leads to regioselective C-5 arylation, while a Pd(acac)₂/Cs₂CO₃ system favors the C-2 position. researchgate.net

Table 1: Conditions for Regioselective Direct Arylation of Oxazole

Target Position Catalyst System Ligand Base Solvent Proposed Mechanism Reference(s)
C-5 Arylation Pd(OAc)₂ CataCXium® A / XPhos derivatives K₂CO₃ / Cs₂CO₃ Polar (e.g., DMF, DMA) CMD nih.govbeilstein-journals.org
C-5 Arylation Pd(OAc)₂ None KOAc Polar CMD researchgate.net
C-2 Arylation Pd(OAc)₂ P(t-Bu)₃ / RuPhos K₂CO₃ / Cs₂CO₃ Nonpolar (e.g., Toluene) Deprotonative Sequence nih.govbeilstein-journals.org
C-2 Arylation Pd(acac)₂ None Cs₂CO₃ Nonpolar Base Deprotonation researchgate.net
Suzuki-Miyaura Coupling in Oxazole Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates. This reaction is extensively used to synthesize substituted oxazoles, which are important motifs in many biologically active molecules. tandfonline.comthieme-connect.de The reaction typically involves a palladium catalyst and a base to couple a halo-oxazole with an arylboronic acid. rsc.orgbeilstein-journals.org

The regioselectivity of Suzuki-Miyaura coupling is particularly relevant when working with dihalogenated oxazoles. For instance, in the case of 2,4-dihalooxazoles, it is possible to achieve selective coupling at one position over the other. Research has shown that a regioselective Suzuki-Miyaura coupling can be performed on 2,4-dihalooxazoles, which can then be followed by other coupling reactions like the Stille coupling to build complex, multi-heterocyclic structures. acs.orgresearchgate.net While standard Suzuki-Miyaura conditions on some substrates like ethyl 2,5-dibromooxazole-4-carboxylate can lead to a complex mixture of products without clear selectivity, catalyst and ligand choice can steer the reaction. nih.gov For instance, the site-selectivity of coupling on dihaloazoles can be controlled by the choice of palladium catalyst, allowing for mono-arylation at either the C-2 or the traditionally less reactive C-4 position.

Furthermore, innovative one-pot procedures have been developed that combine oxazole ring formation with a subsequent Suzuki-Miyaura coupling. One such method involves the reaction of a carboxylic acid, an amino acid, and a dehydrating agent to form a 5-(triazinyloxy)oxazole intermediate. This intermediate is then subjected to a nickel-catalyzed Suzuki-Miyaura coupling with a boronic acid to yield 2,4,5-trisubstituted oxazoles. tandfonline.com

Table 2: Examples of Suzuki-Miyaura Coupling in Oxazole Synthesis

Oxazole Substrate Coupling Partner Catalyst System Key Feature Product Type Reference(s)
2,4-Dihalooxazoles Arylboronic Acid Palladium Catalyst Regioselective coupling at C4 4-Aryl-2-halooxazole acs.orgresearchgate.net
4-(4-bromophenyl)-2,5-dimethyloxazole Substituted Phenylboronic Acid Phenylboronic acid as catalyst Synthesis of biphenyl (B1667301) substituted oxazoles 2,5-Dimethyl-4-(substituted-biphenyl)oxazole tandfonline.com
In-situ formed 5-(triazinyloxy)oxazole Boronic Acid Ni-catalyst One-pot synthesis and coupling 2,4,5-Trisubstituted Oxazole tandfonline.com

Preparation of Oxazole-2-carboxylic Acid Precursors for Sodium Salt Formation

The final step in synthesizing this compound is the formation of the sodium salt from its corresponding carboxylic acid. This requires the synthesis of oxazole-2-carboxylic acid, which is typically achieved through the hydrolysis of a more stable ester precursor.

Hydrolysis of Oxazole-2-carboxylate Esters

The most direct route to oxazole-2-carboxylic acid is the hydrolysis of its corresponding ester, such as methyl or ethyl oxazole-2-carboxylate. This transformation is a standard saponification reaction, typically carried out under alkaline conditions. vulcanchem.com The reaction involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a suitable solvent system, often a mixture of an organic solvent like tetrahydrofuran (B95107) (THF) or methanol (B129727) with water. caltech.edusci-hub.se

The process for ethyl 2-bromooxazole-4-carboxylate has been described where NaOH in an aqueous THF solution is used at temperatures ranging from 0 °C to room temperature to yield the carboxylic acid. sci-hub.se Similar procedures are applied for other oxazole esters. For instance, the hydrolysis of methyl 2-[(tert-butoxy)carbonylamino]-1,3-oxazole-4-carboxylate is accomplished with 1N NaOH in methanol. caltech.edu Following the complete hydrolysis of the ester, the reaction mixture is typically acidified to precipitate the free carboxylic acid, which can then be isolated. caltech.edu To obtain the final sodium salt, this isolated acid would be treated with a sodium base like sodium hydroxide or sodium bicarbonate. Alternatively, the sodium carboxylate salt can be isolated directly from the basic hydrolysis mixture prior to acidification.

Challenges can arise, such as in the case of 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid, where the decarboxylation of the acid can be triggered upon acidification at elevated temperatures, leading to potential process safety issues and product loss. patsnap.com

Methods for Converting Other Functional Groups to the Carboxylate at the C2 Position

While ester hydrolysis is the most common method, oxazole-2-carboxylic acid can theoretically be prepared by the transformation of other functional groups at the C-2 position. These methods are part of the standard repertoire of organic synthesis but can present unique challenges when applied to the oxazole ring system.

One potential precursor is 2-cyano-oxazole. The hydrolysis of a nitrile group to a carboxylic acid is a well-known transformation, generally requiring harsh conditions such as strong acid or base with heating. However, this conversion can be difficult for certain heterocyclic systems. For example, attempts to hydrolyze a bisoxazole nitrile at the C-2 position were reported to be challenging, with strong acidic or basic conditions leading primarily to the corresponding carboxamide in low yields, along with significant side reactions like demethylation of other functional groups. durham.ac.uk This suggests that the direct hydrolysis of a 2-cyano-oxazole may not be a high-yielding or clean process.

Another theoretical route could involve the oxidation of a 2-methyl or 2-hydroxymethyl group on the oxazole ring. The oxidation of benzylic methyl groups to carboxylic acids is often accomplished with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), but the stability of the oxazole ring under such harsh oxidative conditions would be a major concern. Milder oxidation of a 2-hydroxymethyl group would be more feasible.

A further possibility is the reaction of a 2-halo-oxazole with an organometallic reagent (e.g., Grignard or organolithium) followed by quenching with carbon dioxide (CO₂). This carboxylation sequence would introduce the carboxylic acid group directly at the C-2 position. However, the stability of the required 2-metallo-oxazole intermediate would be critical to the success of this approach.

Reactivity and Reaction Mechanisms of Sodium Oxazole 2 Carboxylate

Reactivity Profile of the Oxazole (B20620) Ring System with a Carboxylate at C2

The presence of a carboxylate group at the C2 position significantly influences the electronic properties and, consequently, the reactivity of the oxazole ring. The oxazole ring itself is an aromatic heterocycle containing both a nitrogen and an oxygen atom, which imparts distinct reactivity patterns.

Nucleophilic Substitution Reactions on the Oxazole Ring

Nucleophilic substitution reactions on the oxazole ring are generally challenging. pharmaguideline.com However, the C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.comresearchgate.net The presence of an electron-withdrawing carboxylate group at C2 further facilitates this process. Halogen atoms at the C2 position of an oxazole ring, for instance, can be readily displaced by nucleophiles. pharmaguideline.com It is important to note that in many cases, nucleophilic attack on the oxazole ring can lead to ring cleavage rather than direct substitution. pharmaguideline.com

The general order of reactivity for nucleophilic substitution on the oxazole ring is C2 > C4 > C5. semanticscholar.orgtandfonline.com The presence of a functional group is often necessary for these reactions to occur. semanticscholar.orgtandfonline.com

Table 1: Reactivity of Oxazole Positions to Nucleophilic Attack

Position on Oxazole Ring Reactivity Influencing Factors
C2 Highest Most electron-deficient position, enhanced by electron-withdrawing substituents. pharmaguideline.comresearchgate.net
C4 Moderate Less electron-deficient than C2.

Electrophilic Substitution Reactions, Particularly at C5

Electrophilic substitution on the oxazole ring typically occurs at the C5 position. semanticscholar.orgtandfonline.comwikipedia.org However, these reactions are generally difficult unless the ring is activated by electron-donating groups. pharmaguideline.comwikipedia.org The carboxylate group at C2 is electron-withdrawing, which deactivates the ring towards electrophilic attack. Despite this, some electrophilic reactions can still be directed to the C5 position. beilstein-journals.org The reactivity order for electrophilic substitution is C5 > C4 > C2. pharmaguideline.com

For instance, palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate has been shown to be selective for the C5 position when using specific ligands like PCy3 or JohnPhos. beilstein-journals.org This highlights the ability to control regioselectivity through careful selection of reaction conditions.

Reactions at the Carboxylate Moiety

The carboxylate group of sodium oxazole-2-carboxylate can undergo typical reactions of carboxylic acid salts. These include protonation to form the corresponding carboxylic acid, and esterification or amidation reactions following conversion to a more reactive derivative like an acid chloride or through the use of coupling agents. rsc.org For example, isoxazole-containing carboxylic acids have been coupled with anilines using EDCI/HOBt as coupling agents to form amides. rsc.org The carboxylate can also be reduced, for example, using lithium aluminum hydride, to the corresponding alcohol. rsc.org

Coordination Chemistry and Metal Chelation Properties of this compound

The presence of both the nitrogen atom in the oxazole ring and the oxygen atoms of the carboxylate group makes this compound a potential chelating ligand for metal ions.

Ligand Behavior in Transition Metal Complexes

Oxazole derivatives can act as ligands in transition metal complexes, coordinating through the nitrogen atom. mdpi.com The carboxylate group can also coordinate to a metal center in a monodentate (κ¹) or bidentate (κ²) fashion. wikipedia.org This allows this compound to potentially act as a bidentate N,O-chelating ligand, forming a stable five-membered ring with a metal ion. Such chelation can enhance the stability of the resulting metal complex. researchgate.net

The coordination of amino acids, which also contain carboxylate and amino groups, to transition metals is well-documented and provides a parallel for the expected behavior of this compound. mdpi.com These complexes have found applications in catalysis. mdpi.com

Table 2: Potential Coordination Modes of this compound

Coordination Site Type Description
Oxazole Nitrogen N-donor The lone pair of electrons on the nitrogen atom can coordinate to a metal center. mdpi.com
Carboxylate Oxygen O-donor One or both oxygen atoms of the carboxylate group can bind to a metal ion. wikipedia.org

Impact on Reaction Pathways and Selectivity

The coordination of this compound to a metal catalyst can significantly influence the pathway and selectivity of a reaction. The steric and electronic properties of the ligand can direct the approach of substrates to the metal center, thereby controlling regioselectivity and stereoselectivity. dicp.ac.cn For example, in palladium-catalyzed reactions, the choice of ligand is crucial in determining whether arylation occurs at the C2 or C5 position of the oxazole ring. beilstein-journals.orgnih.gov

The use of chiral oxazole-containing ligands has been instrumental in asymmetric catalysis, demonstrating the profound effect that the oxazole moiety can have on reaction outcomes. dicp.ac.cn By modifying the ligand structure, including the substituents on the oxazole ring, the catalytic activity and selectivity can be fine-tuned for specific applications. mdpi.com

Decarboxylation Mechanisms of Oxazole-2-carboxylates

The removal of the carboxylate group from the C2 position of the oxazole ring is a significant transformation that can be initiated through various mechanisms. This decarboxylation is often a key step in the synthesis of 2-substituted or 2-unsubstituted oxazoles and can proceed via thermal, metal-catalyzed, or radical pathways.

Under thermal conditions, oxazole-2-carboxylates can undergo decarboxylation to form a C2-anionic or ylide intermediate. This highly reactive species can then be protonated by the solvent or another proton source to yield a 2-unsubstituted oxazole. The stability of the oxazole ring and the electronic nature of other substituents on the ring can significantly influence the temperature and efficiency of this process.

Metal-catalyzed decarboxylation offers a more controlled approach. For instance, silver-catalyzed methods have been developed for the synthesis of oxazoles from α-oxocarboxylates, which are structurally related to oxazole-2-carboxylates. rsc.org In these reactions, a silver(I) salt can coordinate to the carboxylate, facilitating the extrusion of carbon dioxide and the formation of a silver-acetylide or a related organometallic intermediate. This intermediate can then undergo further reactions. rsc.org Similarly, cobalt-catalyzed decarboxylative cross-coupling reactions of oxazoles with α-oxocarboxylic acids have been reported, proceeding through a C-H bond functionalization process where the carboxylate group is removed to enable the formation of a new carbon-carbon bond at the C2 position. acs.org

Mechanistic studies, including radical inhibition experiments, have indicated that some decarboxylation processes may involve radical intermediates. rsc.org For example, the use of an oxidant like potassium persulfate (K₂S₂O₈) in the presence of a metal catalyst can promote a single-electron transfer (SET) from the carboxylate, leading to a carboxyl radical. This radical species can then readily lose CO₂ to form an oxazol-2-yl radical, which can be trapped or proceed to the final product.

MethodKey Reagents/ConditionsProposed IntermediatePrimary Outcome
Thermal DecarboxylationHigh Temperature, Inert AtmosphereC2-carbanion/ylide2-Unsubstituted Oxazole
Silver-Catalyzed DecarboxylationAg₂CO₃, K₂S₂O₈Acyl cation, Ag(II) speciesFunctionalized Oxazoles rsc.org
Cobalt-Catalyzed Decarboxylative CouplingCobalt catalyst, OxidantOrganocobalt species2-Acyl Oxazoles acs.org
Radical DecarboxylationRadical Initiator (e.g., persulfate)Oxazol-2-yl radicalVaries based on trapping agent

Ring-Opening and Rearrangement Reactions of the Oxazole Nucleus in the Presence of the Carboxylate Group

The oxazole ring, while aromatic, is susceptible to ring-opening and rearrangement reactions, particularly when activated by substituents. The presence of a carboxylate group at the C2 position introduces unique electronic features that can influence these transformations.

A critical reaction pathway involves the deprotonation or decarboxylation at the C2 position. Removal of the acidic C2 proton (or the carboxyl group) can lead to an equilibrium between the ring-closed C2-carbanion and a valence tautomer, the ring-opened isonitrile enolate. nih.govnih.gov This isonitrile intermediate is highly reactive and can be trapped by various electrophiles or undergo rearrangement. The propensity for this ring-opening is a known characteristic of oxazoles, and the generation of a negative charge at C2, either transiently after decarboxylation or through deprotonation of the parent oxazole-2-carboxylic acid, makes this pathway relevant.

Reaction TypeInitiating StepKey IntermediatePotential Product
Valence TautomerizationDecarboxylation at C2Isonitrile enolate nih.govnih.govProducts from trapping of the isonitrile
Nucleophilic Ring-Opening/RecyclizationNucleophilic attack at C2Open-chain speciesOther heterocycles (e.g., Imidazoles) tandfonline.comresearchgate.net
Cornforth-Type RearrangementThermal activation (of C4-acyl oxazoles)Nitrilium ylideIsomeric Oxazole chim.it

Transformations Involving the Sodium Counterion and its Influence on Reactivity

The sodium counterion in this compound is not merely a spectator ion; it can actively influence the compound's reactivity, solubility, and stability. Its role can be understood through its electrostatic interactions and Lewis acidic character.

Primarily, the Na⁺ ion forms a salt with the carboxylate group, rendering the compound a solid with specific solubility characteristics, typically soluble in polar solvents. This solubility is crucial for its reactivity in solution-phase chemistry.

In thermal decomposition and decarboxylation reactions, the nature of the cation-anion interaction is critical. Studies on other carboxylate ionic liquids have shown that the cation influences the thermal stability and the decomposition mechanism. rsc.org For this compound, the Na⁺ ion can stabilize the developing negative charge on the oxazole ring as CO₂ departs, potentially lowering the activation energy for decarboxylation compared to the free carboxylic acid.

Furthermore, the sodium ion can act as a Lewis acid, coordinating with other heteroatoms in the system. It can interact with the nitrogen (N3) or oxygen (O1) atom of the oxazole ring. This coordination can polarize the ring system, increasing the electrophilicity of the C2 and C5 positions and potentially influencing the regioselectivity of reactions with nucleophiles. For example, by withdrawing electron density, Lewis acid coordination can make the oxazole ring more susceptible to nucleophilic attack, which can initiate ring-opening reactions. tandfonline.comresearchgate.net

In reactions where this compound might be used as a nucleophile itself (via the carboxylate oxygens), the sodium ion's coordination sphere and its interaction with the solvent can affect the nucleophilicity of the anion. The degree of ion pairing (tight ion pair vs. solvent-separated ion pair) can dictate the availability and reactivity of the carboxylate group in substitution or coupling reactions.

Applications in Advanced Organic Synthesis

Sodium Oxazole-2-carboxylate as a Versatile Building Block

The utility of this compound as a building block stems from the chemical properties of the oxazole (B20620) nucleus and the carboxylate function. Oxazole derivatives are known to be important scaffolds in medicinal chemistry and materials science. tandfonline.comijpsonline.com The carboxylate group can serve as a reactive site for further chemical modifications, or it can be a masked or protected form of a carboxylic acid, which is a common functional group in many biologically active molecules. acs.org

The oxazole ring system is a cornerstone for the synthesis of more complex heterocyclic structures. This compound can serve as a starting material or intermediate in multi-step synthetic pathways. The oxazole core can undergo various reactions, including electrophilic and nucleophilic substitutions, cycloadditions, and ring-opening reactions, to yield different heterocyclic systems like pyrroles, pyrimidines, and imidazoles. tandfonline.com For instance, 2-(halomethyl)-4,5-diaryloxazoles have been shown to be reactive scaffolds for synthetic elaboration at the 2-position through substitution reactions with various nucleophiles, leading to extended oxazole structures. nih.gov The carboxylate group in this compound can be converted to other functional groups, such as amides or esters, which then participate in cyclization reactions to form new fused or linked heterocyclic rings. uobaghdad.edu.iqjmchemsci.com

Research has demonstrated various methods for synthesizing substituted oxazoles, which highlights the adaptability of the oxazole core. acs.orgorganic-chemistry.org These methods, often involving the reaction of precursors like α-haloketones with amides, underscore the value of having a pre-formed oxazole ring like that in this compound for creating diverse molecular libraries. ijpsonline.com

The oxazole moiety is a prominent feature in numerous compounds with a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. ijpsonline.comambeed.commdpi.com Consequently, this compound is considered a valuable precursor for the synthesis of new pharmacologically active agents. The oxazole ring can interact with biological targets like enzymes and receptors through various non-covalent bonds. tandfonline.com

The synthesis of new families of densely functionalized oxazole-containing amino acids has been described, which are then used to prepare macrocycles, demonstrating the role of oxazoles as key building blocks in complex molecular design for therapeutic applications. nih.gov The incorporation of an oxazole-2-carboxylic acid unit (for which the sodium salt is a direct precursor) is a strategy used in the development of novel compounds targeting specific diseases. mdpi.com

Oxazole Derivative ClassReported Pharmacological ActivityReference
1,2,4-Oxadiazole DerivativesAnticancer, Antiviral, Anti-inflammatory nih.gov
General Oxazole DerivativesAntibacterial, Antifungal, Anti-tubercular ijpsonline.comambeed.com
N-Acyl-α-amino Ketones and 1,3-OxazolesAntimicrobial, Antibiofilm mdpi.com
2,5-disubstituted 1,3-oxazole-4-carboxylic acid derivativesAntimicrobial, Cytotoxic mdpi.com
Compounds inhibiting Mps1 KinaseAntiproliferative (Cancer) google.com

In the field of agrochemicals, heterocyclic compounds play a crucial role in the design of modern pesticides and herbicides. ijpsonline.com The oxazole ring, similar to other five-membered heterocycles like pyrazole (B372694) and thiazole (B1198619), is an important structural motif in molecules developed for crop protection. d-nb.info For example, several commercial agrochemicals, such as famoxadone (B114321) and metamifop, contain an oxazole or related thiazole ring. d-nb.info

Research into new insecticidal compounds has focused on derivatives of 1H-pyrazole-5-carboxylic acid, where the carboxylic acid group is incorporated to enhance bioactivity. d-nb.info By analogy, this compound represents a strategic intermediate for synthesizing novel agrochemicals. The oxazole core can be combined with other toxophoric groups to create compounds with desired efficacy and selectivity against agricultural pests. The development of new pesticides in the 21st century continues to rely on the creation of novel, effective, and environmentally safer chemical structures, a process to which versatile building blocks like this compound can contribute. jst.go.jp

Compound/MoietyApplication in AgrochemicalsKey FindingReference
1H-pyrazole-5-carboxylic acid derivativesInsecticidesIncorporating a carboxylic acid improves bioactivity. Compound 7h showed 85.7% mortality against Aphis fabae. d-nb.info
Oxazole and Thiazole RingsGeneral PesticidesThese rings are important structural components in commercial products like famoxadone and ethaboxam. d-nb.info
PyrisoxazoleFungicideA pyridine-type DMI fungicide effective against Botrytis cinerea. jst.go.jp

Oxazole derivatives have found applications beyond the life sciences, including in the development of dyes and materials with specific optical properties. ijpsonline.com The extended π-conjugated system of substituted diaryloxazoles gives rise to photochemical responses that are potentially useful in scintillation technology. nih.gov this compound can serve as an intermediate in the synthesis of such functional dyes. The carboxylate group can be used to attach the oxazole chromophore to other molecules or substrates, or it can be modified to tune the electronic and, therefore, the photophysical properties of the final dye molecule.

Intermediate in Agrochemical Development

Catalytic Applications

Beyond its role as a structural building block, the chemical nature of this compound suggests potential applications in catalysis, particularly in the realm of organometallic chemistry.

The design of innovative ligands is central to the development of effective organometallic catalysts. iitk.ac.in this compound possesses several features that make it a candidate for a ligand or a ligand precursor. The oxazole ring contains both nitrogen and oxygen atoms that can coordinate to a metal center. Furthermore, the carboxylate group is a well-known coordinating group. nsf.gov

Studies have shown that oxazole-containing structures can act as effective ligands in catalysis. For example, bidentate oxazole-oxazoline ligands have been used to prepare vanadium catalysts for ethylene (B1197577) polymerization and copolymerization. mdpi.com This demonstrates the ability of the oxazole nitrogen to coordinate to a transition metal.

Moreover, carboxylate groups have been used as functional handles to facilitate the formation of metal-carbene complexes. For instance, imidazolium-2-carboxylates, which are structural analogs of this compound, react with metal salts to transfer an N-heterocyclic carbene (NHC) ligand to the metal center, proceeding through coordination of the carboxylate followed by decarboxylation. units.it This suggests a potential pathway where this compound could act as a precursor to an oxazole-based carbene ligand, a class of ligands with growing importance in catalysis. The carboxylate itself can also act as a non-innocent L-type ligand, coordinating to a metal center while preserving radical character on its oxygen atoms under certain conditions, enabling unique C-H activation pathways. nsf.gov

In Asymmetric Catalysis, particularly with Oxazoline-containing Ligands

The oxazoline (B21484) moiety, a reduced form of the oxazole ring, is a cornerstone in the design of chiral ligands for asymmetric catalysis. researchgate.netnih.gov These ligands, often bidentate phosphinooxazolines (PHOX), have a chiral center adjacent to the nitrogen atom of the oxazoline ring, which allows for effective stereochemical control during catalytic processes. nih.gov Metal complexes featuring chiral oxazoline derivatives are versatile asymmetric catalysts used in a multitude of applications. nih.gov The development of these ligands has been extensive, leading to a vast library with varying denticity, chirality, and donor atoms that have been successfully applied in numerous asymmetric reactions. nih.gov Researchers have also explored immobilizing these oxazoline-containing ligands on both soluble and insoluble polymer supports, which facilitates catalyst recovery and reuse in some cases. nih.gov

Influence on Reaction Rate and Enantioselectivity

The structure of oxazoline-containing ligands significantly influences the efficacy of asymmetric catalytic reactions. Studies have shown that modifications to the ligand structure can impact both the speed and the stereochemical outcome of the reaction. For instance, in the asymmetric hydrogenation of certain substrates, the presence of ortho-methoxy substituents on the aromatic rings of the ligand was observed to cause a decrease in the reaction rate and a slight reduction in enantioselectivity. researchgate.net This highlights the delicate balance of steric and electronic factors within the ligand that dictates its catalytic performance.

Applications in Medicinal Chemistry Research

The oxazole nucleus is a prominent five-membered heterocyclic ring that has garnered significant interest among medicinal chemists. tandfonline.comsemanticscholar.org Its unique structure, containing both nitrogen and oxygen atoms, allows it to interact with various enzymes and receptors through diverse non-covalent bonds, leading to a wide array of biological actions. tandfonline.com This versatility has made the oxazole scaffold a valuable lead structure in modern medicinal chemistry for the development of novel therapeutic agents. semanticscholar.orgijpsonline.com

Development of New Drug Candidates

The oxazole ring is an integral component in numerous clinically used medicinal agents and is a key focus in the discovery of new pharmaceuticals. tandfonline.comsemanticscholar.org Its derivatives are continuously investigated for the advancement of novel compounds with promising biological activities. tandfonline.com The scaffold's ability to engage with biological targets has led to the development of a large number of oxazole-containing drug candidates for treating various diseases. tandfonline.com Research efforts aim to discover new chemical entities with broad-spectrum activity, high potency, low toxicity, and favorable pharmacokinetic profiles. rsc.org For example, oxazole-based compounds are being explored as potential anticancer agents, with some derivatives showing potent growth-inhibitory activities against human cancer cell lines. researchgate.net

Role as a Bioisostere in Drug Design

In medicinal chemistry, bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties—is a key strategy for optimizing drug candidates. researchgate.net The oxazole ring is recognized as a valuable bioisostere. rsc.org It can function as a surrogate for other functional groups, including amides, and various heterocycles such as thiazoles, imidazoles, benzimidazoles, triazoles, and tetrazoles. rsc.orgpressbooks.pub This substitution can enhance pharmacological properties like potency, selectivity, and the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. rsc.org For example, replacing a carboxylic acid group, which can have drawbacks related to metabolic instability and poor membrane permeability, with an appropriate isostere is a common tactic in drug design. nih.gov The oxazole ring's chemical properties, which are intermediate between those of furan (B31954) and pyridine, make it a suitable candidate for such bioisosteric replacement. rsc.org

Synthesis of Compounds with Potential Biological Activities (e.g., anti-inflammatory, anticancer, antibacterial)

The versatility of the oxazole scaffold is evident in the synthesis of a wide range of derivatives with significant potential as therapeutic agents.

Anti-inflammatory Activity: Oxazole derivatives have been successfully synthesized and evaluated as non-acidic anti-inflammatory agents. iajpr.com A key strategy involves replacing the carboxylic acid group found in many conventional non-steroidal anti-inflammatory drugs (NSAIDs) with an oxazole ring to reduce ulcerogenic potential. iajpr.com For instance, the well-known NSAID Oxaprozin is a 4,5-diphenyloxazole (B1616740) derivative, and its synthesis can be achieved from a 2-(halomethyl)-4,5-diphenyloxazole precursor. nih.gov Research has also focused on synthesizing 2,5-disubstituted-1,3,4-oxadiazole derivatives that show promising anti-inflammatory activity by targeting enzymes like cyclooxygenase-2 (COX-2). nih.gov

Anticancer Activity: The oxazole core is a feature of numerous compounds investigated for their anticancer properties. researchgate.net Synthetic diaryloxazoles, inspired by natural products, have shown selective activity against specific breast cancer cell lines. nih.gov The synthesis of 2,4,5-trisubstituted oxazole derivatives has also yielded compounds with antiproliferative activity. rjstonline.com Furthermore, 4-arylidene-5(4H)-oxazolones have been synthesized and evaluated against various human cancer cell lines, with some derivatives showing notable activity against hepatocellular and colorectal carcinoma cells. biointerfaceresearch.com

Antibacterial Activity: The development of new antibacterial agents is crucial, and oxazole derivatives have shown considerable promise. mdpi.com Multi-substituted oxazoles have been synthesized and tested against various Gram-positive and Gram-negative bacterial strains, with several compounds exhibiting pronounced antibacterial activity. d-nb.inforesearchgate.net For example, derivatives of 4-(1-benzofuran-2-yl)-1,3-oxazole-2-amine have demonstrated appreciable activity compared to standard drugs. mdpi.com The synthesis of novel thiophene-2-carboxylate (B1233283) derivatives containing an oxazole ring has also produced compounds with antimicrobial properties against bacteria like Staphylococcus aureus and Escherichia coli. rjstonline.com

Table 1: Examples of Biologically Active Oxazole Derivatives

Compound Class Target/Activity Research Finding Reference(s)
2-Phenyl-1,3-oxazole derivatives Anti-inflammatory Derivatives 8, 9, 11, and 14 showed good anti-inflammatory activity with low ulcerogenicity compared to diclofenac (B195802) sodium. iajpr.com
Diaryl-oxazoles Anticancer (LAR Breast Cancer) Analog 30 (CIDD-0067106) identified as a lead candidate with potent and selective antiproliferative activity. nih.gov
4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone Anticancer (HepG2, HCT-116) Compound 3e showed the best activity against hepatocellular carcinoma (IC50 8.9±0.30 μg/mL) and colorectal carcinoma (IC50 9.2±0.63 μg/mL). biointerfaceresearch.com
Multi-substituted oxazoles Antibacterial Compounds 24, 25, 26, and 27 showed pronounced activity against S. aureus, E. coli, B. subtilis, and K. pneumonia. d-nb.info

Structure-Activity Relationship (SAR) Studies of Oxazole-containing Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's three-dimensional structure relates to its biological activity. tandfonline.com For oxazole-containing compounds, SAR studies have been crucial for identifying the specific chemical features (pharmacophores) essential for pharmacological action. tandfonline.comsemanticscholar.org These studies reveal that the substitution pattern on the oxazole ring plays a significant role in determining the compound's biological effects. nih.gov

For example, in a series of diaryloxazoles with antiproliferative activity, it was found that compounds with a 3-pyridine group at the 2-position of the oxazole were more potent than those with a phenyl group at the same position. nih.gov SAR studies also guide the modification of other parts of the molecule, such as the side chains, to enhance potency and selectivity. nih.gov By systematically altering functional groups, researchers can improve physicochemical properties and the interactions of the molecule with its biological target, thereby increasing therapeutic activity. tandfonline.com

Table 2: Structure-Activity Relationship (SAR) Insights for Oxazole Derivatives

Compound Series Position of Substitution Substituent Effect on Activity Reference(s)
Diaryl-oxazoles 2-position of oxazole A 3-pyridine group was more potent than a phenyl group for antiproliferative activity against MDA-MB-453 cells. nih.gov
General Oxazole Derivatives General The versatility of the oxazole moiety allows for various substitutions that modulate biological activity. tandfonline.comsemanticscholar.org

Material Science Applications

Fluorinated Oxazole-2-carboxylates in Battery Technologies (e.g., Sodium-ion Batteries)

In the quest for sustainable energy storage solutions, sodium-ion batteries (NIBs) have emerged as a promising alternative to lithium-ion batteries, primarily due to the natural abundance and low cost of sodium. nih.govnih.gov A key area of research is the development of high-performance electrode materials. Organic materials, particularly carboxylates, are considered competitive candidates for anodes in NIBs because they are low-cost, abundant, and environmentally benign. nih.govosti.gov

The modification of organic electrode materials through strategies like halogenation has been shown to significantly enhance their electrochemical performance. nih.govosti.gov Specifically, fluorination of carboxylate compounds is an effective approach to developing superior organic anodes for stable and sustainable NIBs. nih.govosti.gov While research directly on this compound is limited in this context, studies on analogous fluorinated carboxylates provide strong evidence for the potential of this strategy.

Research into halogenated terephthalate-based organic anodes demonstrated that fluorinated versions exhibit superior performance compared to those with hydrogen, chlorine, or bromine. nih.govosti.gov For instance, the fluorinated carboxylate anode, disodium (B8443419) 2,5-difluoroterephthalate (DFTP-Na), shows a high specific capacity, excellent long-term cycling stability, and high rate capability. nih.govosti.gov

The enhanced performance is attributed to the effects of the fluorine atoms. nih.govosti.gov Experimental and computational results indicate that the highly electronegative fluorine atoms reduce the solubility of the anode material in the electrolyte, which improves stability. nih.govosti.gov Furthermore, they enhance the cyclic stability of the electrode and actively interact with sodium ions (Na+) during the redox reaction, contributing to a high-capacity and stable anode. nih.govosti.gov This principle of performance enhancement through fluorination is a promising avenue for the design of novel oxazole-based carboxylates for advanced sodium-ion batteries. oaepublish.com

Table 2: Performance of Halogenated Carboxylate Anodes in Sodium-Ion Batteries

Compound Key Performance Metric Value Reference
Disodium 2,5-difluoroterephthalate (DFTP-Na) Specific Capacity 212 mAh g⁻¹ nih.govosti.gov
Disodium 2,5-difluoroterephthalate (DFTP-Na) Cycle Life Stable for 300 cycles nih.gov

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Understanding Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. nih.gov It is instrumental in elucidating complex reaction mechanisms, predicting transition states, and understanding the factors that govern chemical selectivity. DFT calculations have been employed to study the formation of the oxazole (B20620) ring, a key structural feature of sodium oxazole-2-carboxylate.

Research into 1,3-dipolar cycloaddition reactions, a common method for synthesizing five-membered heterocycles, utilizes DFT to model the energy landscapes of different reaction pathways. mdpi.com For instance, studies on the cycloaddition of nitrile oxides with alkenes show that DFT can distinguish between stepwise radical-mediated and concerted mechanisms by comparing the energy barriers of each pathway. mdpi.com This insight is crucial for controlling reaction outcomes and improving yields.

Similarly, DFT studies on the synthesis of 1,2,3-triazoles, which share heterocyclic similarities with oxazoles, demonstrate how calculations can predict regioselectivity in the presence of different catalysts. mdpi.com In the context of oxazole synthesis, DFT can be used to understand how substituents on the reactants influence the electronic properties and, consequently, the regioselectivity of the cyclization, ensuring the desired carboxylate position. The theory helps in analyzing the frontier molecular orbitals (HOMO and LUMO) of the reactants to predict how they will interact. mdpi.com Furthermore, DFT is used to model the thermal decomposition of related oxadiazole compounds, identifying the most energetically favorable decomposition pathways, which is critical for assessing molecular stability. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques for exploring how a ligand, such as an oxazole derivative, interacts with a biological target, typically a protein or enzyme. mdpi.comjscimedcentral.com These methods are fundamental in drug discovery and design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. jscimedcentral.com This prediction is used to estimate the strength of the interaction, often expressed as a binding affinity or docking score. bioinformation.net MD simulations then take this static docked pose and simulate the movements of the atoms in the complex over time, providing insights into the stability of the interaction and any conformational changes that may occur. researchgate.netnih.gov

For example, docking studies on various oxazole derivatives have been performed to assess their potential as inhibitors for targets like the heme-binding protein of Porphyromonas gingivalis or human aquaporin-4 (AQP4). bioinformation.netrsc.org These simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding. mdpi.comresearchgate.net

One of the primary outputs of molecular docking is the prediction of binding affinity, which quantifies the strength of the ligand-receptor interaction. A lower binding energy value typically indicates a more stable and potent interaction.

In a study evaluating 2,4,5-trisubstituted oxazole derivatives as inhibitors of aquaporin-4 (AQP4), molecular docking was used to calculate the binding energies for a series of compounds. The results showed binding energies ranging from -6.1 to -7.3 kcal/mol. rsc.org Similarly, docking of edaravone-1,3,4-oxadiazole derivatives against the Epidermal Growth Factor Receptor (EGFR) yielded binding energies that were compared to the standard drug Erlotinib, with some derivatives showing stronger predicted affinities. rsc.org

MD simulations are then used to validate the stability of these docked complexes. A typical MD simulation might run for 100 nanoseconds (ns) to observe whether the ligand remains securely in the binding pocket or if it dissociates. researchgate.netrsc.org These simulations confirm that the interactions predicted by docking are maintained in a dynamic, solvated environment. researchgate.net

Table 1: Predicted Binding Affinities of Selected Oxazole Derivatives Against Target Receptors

Compound Class Target Receptor Derivative Example Predicted Binding Energy (kcal/mol) Source
2,4,5-Trisubstituted Oxazoles Aquaporin-4 (AQP4) Compound 3a -7.3 rsc.org
2,4,5-Trisubstituted Oxazoles Aquaporin-4 (AQP4) Compound 3j -6.1 rsc.org
Oxazole Derivatives Heme-binding protein Compound 1 -10.0 bioinformation.net
Oxazole Derivatives Heme-binding protein Compound 2 -11.3 bioinformation.net
Edaravone-1,3,4-oxadiazoles EGFR Compound F-9 -29.32 rsc.org
Edaravone-1,3,4-oxadiazoles EGFR Compound F-10 -24.58 rsc.org

Binding energies are calculated using different software and force fields and are for comparison within the same study.

MD simulations provide a detailed view of the dynamic behavior of the ligand-receptor complex. nih.gov They can reveal subtle conformational changes in both the ligand and the protein upon binding, a phenomenon known as "induced fit". mdpi.com Analysis of the simulation trajectory, by measuring metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), helps to assess the stability of the complex and the flexibility of different parts of the protein. nih.gov

For instance, MD simulations lasting over 100 ns have been used to monitor the behavior of oxazole derivatives docked into enzyme active sites. researchgate.net These studies confirm the stability of the binding mode and can reveal long-range allosteric effects, where binding at one site induces conformational changes at a distant site on the enzyme. nih.govresearchgate.net This dynamic information is crucial for understanding the mechanism of action and for designing molecules with improved efficacy.

Prediction of Binding Affinities and Stability of Complexes

Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net For oxazole derivatives, QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts.

In a typical QSAR study, various molecular descriptors (representing thermodynamic, electronic, and steric properties) are calculated for a set of oxazole derivatives with known biological activity (e.g., antimicrobial or antileishmanial). researchgate.netscholarsresearchlibrary.com Statistical methods, such as multiple linear regression or artificial neural networks, are then used to build a mathematical model that correlates these descriptors with the observed activity. researchgate.netscholarsresearchlibrary.com

For example, a QSAR study on benzoxazole (B165842) derivatives identified that properties like Standard Gibbs free energy and Electronic energy had a positive contribution to antibacterial activity, while HOMO energy and Repulsion energy contributed negatively. scholarsresearchlibrary.com Another study on oxazole and oxadiazole derivatives active against Leishmania infantum used a hierarchical clustering strategy to develop robust 2D- and 4D-QSAR models with high predictive ability (R² up to 0.90). researchgate.netmdpi.com These models help identify the key structural features that are either favorable or unfavorable for the desired biological effect.

Investigation of Electronic Properties and Steric Structures through Computational Methods

Computational methods are essential for analyzing the electronic and steric properties that govern the reactivity and interaction profile of molecules like this compound. The distribution of electrons and the three-dimensional shape of a molecule are fundamental to its chemical behavior.

Methods like DFT are used to calculate key electronic properties:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for predicting chemical reactivity and the wavelengths of light absorption. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding non-covalent interactions like hydrogen bonding.

Steric properties, which relate to the size and shape of the molecule, are also analyzed. For example, the presence of bulky substituents near the oxazole ring can hinder its ability to fit into a receptor's binding site, an effect that can be quantified and visualized using computational models. researchgate.net These analyses help explain why certain derivatives of a parent compound are more active than others. For instance, the introduction of a fluorine atom into a benzoxazole structure can enhance metabolic stability and binding affinity, properties that can be rationalized through computational analysis of the resulting electronic and steric changes.

Computational Approaches to Optimize Synthesis Pathways and Reaction Conditions

Computational chemistry plays a significant role in optimizing the synthesis of complex molecules, including the oxazole core of this compound. By modeling reaction pathways, chemists can predict the feasibility of a proposed synthesis, identify potential side products, and optimize conditions for higher yields and purity before undertaking extensive laboratory work.

Several synthetic routes to oxazoles involve cyclization reactions. organic-chemistry.org Computational modeling, often using DFT, can be applied to:

Evaluate Catalysts: Simulate the reaction with different catalysts (e.g., iodine, copper, or metal-free options) to determine which one provides the lowest activation energy barrier for the desired transformation. organic-chemistry.org

Predict Regioselectivity: In syntheses where multiple isomers can be formed, computational analysis can predict the most likely product by comparing the energies of the different transition states leading to each isomer. beilstein-journals.org

A practical example is the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids. A plausible reaction mechanism, involving the in-situ formation of an acylpyridinium salt followed by cyclization, can be proposed and supported by computational analysis of the intermediates and transition states. nih.gov This theoretical backing helps rationalize the experimental observations and provides a framework for further refinement of the synthetic method.

Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including sodium oxazole-2-carboxylate and its derivatives. By analyzing the chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra, researchers can deduce the connectivity of atoms and the electronic environment of the nuclei within the molecule.

In the context of oxazole-containing compounds, ¹H NMR spectra typically show characteristic resonances for the protons on the oxazole (B20620) ring. For instance, the protons on the oxazole ring of related compounds have been observed in the aromatic region of the spectrum, generally between δ 7.00 and 8.00 ppm. anchor-publishing.com The specific chemical shifts can be influenced by the presence and nature of substituents on the ring. anchor-publishing.com

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The carbon atoms of the oxazole ring in derivatives have been reported to resonate within a range of approximately δ 105–160 ppm. For example, in methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate, the carbon signals for the oxazole ring appear at δ 160.2, 154.8, and 132.9 ppm. caltech.edu The carboxylate carbon would be expected to appear at the downfield end of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for Related Oxazole Carboxylate Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
Ethyl benzo[d]oxazole-2-carboxylate 7.91 (d, J=8.0 Hz, 1H), 7.68 (d, J=8.8 Hz, 1H), 7.54 (t, J=8.0 Hz, 1H), 7.47 (t, J=8.4 Hz, 1H), 4.57 (q, J=7.2 Hz, 2H), 1.51 (t, J=6.8 Hz, 3H) 156.5, 152.8, 150.9, 140.6, 128.1, 125.7, 122.1, 111.7, 63.2, 14.2 rsc.org
Methyl benzo[d]oxazole-2-carboxylate 7.90 (d, J=8.0 Hz, 1H), 7.67 (d, J=8.4 Hz, 1H), 7.54 (t, J=7.6 Hz, 1H), 7.47 (t, J=7.6 Hz, 1H), 4.10 (s, 3H) 156.9, 152.5, 150.9, 140.5, 128.2, 125.8, 122.2, 111.8, 53.7 rsc.org
Ethyl 5-phenyl-oxazole-2-carboxylate 7.76 (d, J=7.2 Hz, 2H), 7.52 (s, 1H), 7.46 (t, J=7.8 Hz, 2H), 7.41 (t, J=7.2 Hz, 1H), 4.54-4.46 (m, 2H), 1.46 (t, J=7.2 Hz, 3H) 155.6, 154.2, 151.5, 129.7, 129.0, 126.6, 125.0, 123.8, 62.5, 14.1 rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

For this compound (C₄H₂NNaO₃), the expected monoisotopic molecular weight is approximately 135.05 g/mol . calpaclab.com In research settings, techniques like Electrospray Ionization (ESI) are commonly employed for the analysis of polar compounds such as carboxylate salts. In ESI-MS, the sodium salt would likely be observed as its corresponding carboxylate anion [M-Na]⁻ in negative ion mode or as adducts in positive ion mode.

Studies on related oxazole derivatives demonstrate the utility of MS. For example, in the analysis of ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate, the sodium adduct [M+Na]⁺ was observed at m/z 274.0247 using HRMS (ESI), which closely matched the calculated value of 274.0241. rsc.org Similarly, for ethyl benzo[d]oxazole-2-carboxylate, the protonated molecule [M+H]⁺ was found at m/z 192.0653 (calculated 192.0655). rsc.org These examples underscore the power of mass spectrometry in confirming the identity of synthesized oxazole compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

Carboxylate (COO⁻) stretching: The asymmetric and symmetric stretching vibrations of the carboxylate group are typically strong and appear in the regions of 1650-1550 cm⁻¹ and 1450-1360 cm⁻¹, respectively. This is a key diagnostic feature for the deprotonated carboxylic acid. For comparison, the IR spectrum of sodium oxalate (B1200264) shows a strong absorption in this region. nist.gov

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the oxazole ring are expected to appear in the 1650-1450 cm⁻¹ region. anchor-publishing.com

C-O-C stretching: The stretching of the ether-like C-O-C bond within the oxazole ring typically gives rise to absorptions in the 1250-1020 cm⁻¹ range. anchor-publishing.com

C-H stretching and bending: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C-H in-plane and out-of-plane bending vibrations appear at lower frequencies. anchor-publishing.com

In a study of ethyl 5-(4-bromophenyl)oxazole-2-carboxylate, characteristic IR peaks were observed at 1724 cm⁻¹ (C=O stretch of the ester), and various peaks corresponding to the oxazole and aromatic rings. rsc.org For ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate, the C=O stretch was seen at 1733 cm⁻¹. rsc.org The shift of the carbonyl stretch to a lower frequency in the sodium salt compared to the ester is anticipated due to the resonance in the carboxylate anion.

Table 2: Typical IR Absorption Frequencies for Oxazole Derivatives

Functional Group Vibrational Mode Approximate Frequency (cm⁻¹) Reference
Ester C=O Stretch 1724 - 1733 rsc.org
Oxazole Ring Stretch 1327 - 1536 anchor-publishing.com
Oxazole Ring C-O-C Stretch 1080 - 1143 anchor-publishing.com

Chromatographic Techniques (HPLC, TLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For a polar, ionic compound like this compound, reversed-phase HPLC would be a suitable method. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. researchgate.net The use of a buffer is important to maintain a consistent pH and ensure the carboxylate remains in its ionic form for reproducible retention times. Detection could be achieved using a UV detector, as the oxazole ring is a chromophore. academicjournals.org

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method for monitoring reactions and assessing purity. acs.org For this compound, a polar stationary phase like silica (B1680970) gel would be used. Due to the high polarity of the salt, a polar mobile phase, possibly containing a small amount of acid (like acetic acid) or a base (like triethylamine) might be necessary to achieve good separation and spot shape. caltech.edu Visualization can be done under UV light (254 nm). acs.org

Gas Chromatography (GC): GC is generally not suitable for the direct analysis of non-volatile salts like this compound. However, it could be used to analyze volatile derivatives of the compound. For instance, the corresponding methyl or ethyl ester could be synthesized and then analyzed by GC.

In research involving oxazole synthesis, TLC is routinely used to monitor the consumption of starting materials and the formation of products. caltech.eduacs.org HPLC is employed for quantitative analysis of product purity and for the purification of compounds. researchgate.netacademicjournals.org

X-ray Crystallography for Solid-State Structure Determination

While no specific X-ray crystallographic data for this compound was found in the provided search results, studies on related oxazole derivatives have successfully employed this technique. For example, the crystal structure of 5-(benzyloxy)benzo[d]oxazole-2-carbonitrile has been determined, confirming the planarity of the oxazole ring and the linear geometry of the nitrile group. The availability of such data for this compound would provide invaluable insight into its solid-state conformation and intermolecular interactions. The feasibility of this analysis is contingent on the ability to produce high-quality single crystals of the compound. anchor-publishing.com

Future Directions and Emerging Research Areas

Sustainable and Green Chemistry Approaches for Sodium Oxazole-2-carboxylate Synthesis

The synthesis of oxazole (B20620) derivatives has traditionally involved methods that can produce hazardous chemical waste. ijpsonline.com Consequently, a significant research thrust is the development of sustainable and green chemistry approaches. ijpsonline.com These methods aim to enhance product yields, purity, and energy efficiency while minimizing the use of toxic substances. ijpsonline.com

Green synthesis strategies applicable to oxazole-2-carboxylic acid, the precursor to its sodium salt, include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. ijpsonline.comasianpubs.org It offers benefits such as shorter reaction times, higher yields, and simpler experimental procedures. asianpubs.orgnih.gov For instance, 5-substituted oxazoles can be efficiently synthesized from aryl aldehydes and tosylmethyl isocyanide (TosMIC) using potassium phosphate (B84403) as a catalyst in isopropanol (B130326) under microwave irradiation. ijpsonline.comnih.gov This method has been successfully applied to gram-scale synthesis, demonstrating its potential for larger-scale production. nih.govacs.org Other microwave-assisted methods have been developed for synthesizing various oxazole derivatives, including azalactones and 2-amino-4-(p-substituted phenyl)-oxazoles. ijpsonline.comijpsonline.com

Use of Green Solvents and Catalysts: A key aspect of green chemistry is the replacement of hazardous solvents and catalysts with more environmentally benign alternatives. ijpsonline.com Research has shown the use of isopropanol, a non-toxic green polar solvent, in microwave-assisted oxazole synthesis. nih.gov The use of natural clays, such as red, white, and black clay, as biocatalysts for the condensation reaction to form oxazoles represents another green approach that provides good product yields. tandfonline.com

One-Pot Reactions: Multi-step syntheses often involve isolating intermediates, which can be time-consuming and generate waste. One-pot reactions, where multiple reaction steps are performed in the same flask without isolating intermediates, offer a more efficient and sustainable alternative. tandfonline.com A one-pot Suzuki-Miyaura coupling reaction has been developed for producing 2,4,5-trisubstituted oxazoles from a carboxylic acid, an amino acid, and a dehydrating agent in the presence of a Nickel catalyst. tandfonline.com

These green methodologies represent a cleaner and more sustainable pathway for the production of oxazole-2-carboxylic acid and, subsequently, this compound.

Development of Novel Catalytic Systems Utilizing Oxazole-2-carboxylate Ligands

The oxazole moiety is a valuable component in the design of ligands for transition metal-catalyzed reactions. mdpi.com The nitrogen and oxygen atoms in the oxazole ring can coordinate with metal centers, making them effective ligands in catalysis. nih.gov Research in this area is focused on designing novel chiral ligands to achieve high selectivity and efficiency in asymmetric catalysis.

Emerging research includes:

Palladium-Catalyzed Reactions: Chiral oxazole-pyridine (COXPY) N,N-ligands have been designed and synthesized for use in palladium-catalyzed asymmetric reactions. dicp.ac.cnacs.org These planar-chiral ligands, based on a [2.2]paracyclophane backbone, have shown excellent performance in the enantioselective acetoxylative cyclization of alkyne-tethered cyclohexadienones. dicp.ac.cnacs.org The unique electronic nature of the oxazole moiety makes these ligands highly desirable. dicp.ac.cn Furthermore, palladium catalysts are effective in the direct arylation of oxazoles, allowing for the selective formation of C-C bonds at specific positions on the oxazole ring. beilstein-journals.orgacs.org

Nickel-Catalyzed Systems: Nickel catalysts, being more earth-abundant and less expensive than palladium, are an attractive alternative. chemistryviews.orgsemanticscholar.org Nickel-catalyzed C-H arylations of oxazolines have been developed for the synthesis of chiral multidentate ligands. chemistryviews.org Ligand-free nickel-catalyzed three-component coupling reactions have also been developed to produce benzoxazoles and oxazolines in high yields. semanticscholar.org Additionally, nickel-catalyzed asymmetric cycloadditions using chiral bisoxazoline ligands are being explored. chinesechemsoc.org Pyridine-oxazole ligands have also been employed in nickel-catalyzed enantiospecific reductive alkylative cyclization reactions. nih.gov

Vanadium Catalysts: Vanadium complexes with oxazole-containing ligands have been found to be active catalysts for polymerization reactions. mdpi.com Specifically, vanadium catalysts with oxazole-oxazoline ligands are effective in both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The structure of the ligand, including the position of substituents, significantly impacts the catalyst's activity and the properties of the resulting polymer. mdpi.com Other research has focused on vanadium complexes with iminophenyl oxazolinylphenylamine ligands for ethylene polymerization, which exhibit high activity and thermal stability. rsc.org

The development of these catalytic systems, potentially incorporating the oxazole-2-carboxylate scaffold, opens new avenues for synthesizing complex molecules with high precision and efficiency.

Exploration of Advanced Materials Science Applications

Oxazole derivatives are being increasingly explored for their potential in materials science due to their unique electronic, optical, and thermal properties. irjmets.comnumberanalytics.com The rigid, aromatic structure of the oxazole ring contributes to the desirable properties of materials incorporating this moiety.

Key areas of application include:

High-Performance Polymers: Poly(aryl ether oxazole)s are a class of polymers that exhibit excellent solubility in a range of organic solvents and good thermal stability. acs.org The incorporation of the oxazole ring can lead to lower glass transition temperatures compared to polymers with other five-membered heteroaromatic rings. acs.org Poly(2-oxazoline)s (POx) are another class of polymers gaining attention for biomedical applications, offering high stability, biocompatibility, and tunability. nih.gov

Fluorescent Materials and Probes: The photophysical properties of oxazole derivatives make them suitable for use as fluorescent materials. irjmets.com They are being investigated for applications in Organic Light-Emitting Diodes (OLEDs) as emissive materials. numberanalytics.com Furthermore, benzoxazole (B165842) and naphthoxazole derivatives are being studied as fluorescent DNA probes, offering a sensitive and potentially safer alternative to other dyes. periodikos.com.br Highly substituted oxazole derivatives have also been developed as organelle-targeting fluorophores for cell imaging, acting as sensors for specific intracellular organelles like lysosomes and mitochondria. researchgate.net

Electronic Materials: The unique electronic properties of oxazoles make them candidates for use in various electronic applications, including photovoltaic devices where they can act as sensitizers or electron donors. numberanalytics.com

Future research will likely focus on synthesizing novel oxazole-2-carboxylate-based monomers to create polymers with tailored properties for specific high-performance applications.

Integrated Computational and Experimental Approaches for Drug Discovery and Development

The integration of computational (in silico) methods with experimental validation has become a cornerstone of modern drug discovery, significantly accelerating the identification and optimization of new therapeutic agents. rroij.com The oxazole scaffold is a frequent target in these integrated approaches due to its prevalence in biologically active compounds. nih.gov

This integrated workflow typically involves:

Computational Design and Screening: Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to build predictive models for the biological activity of compounds. tandfonline.comresearchgate.netmdpi.com These models, often based on large datasets of known compounds, help in understanding the relationship between a molecule's structure and its activity. researchgate.netresearchgate.net Molecular docking studies are then used to predict how potential drug candidates bind to their biological targets, such as enzymes or receptors. rroij.comnih.gov This allows for the virtual screening of large libraries of compounds to identify promising candidates. tandfonline.com

Synthesis and Experimental Validation: The most promising candidates identified through computational screening are then synthesized. nih.gov Following synthesis, their biological activity is evaluated through in vitro assays, such as testing their cytotoxicity against various cancer cell lines. nih.govnih.gov

Refinement and Optimization: The experimental results provide feedback for refining the computational models. Molecular dynamics (MD) simulations can further investigate the stability of ligand-receptor complexes. tandfonline.commdpi.com This iterative cycle of design, synthesis, and testing allows for the systematic optimization of lead compounds to improve their potency and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). rroij.comtandfonline.com

This integrated approach has been successfully applied to discover oxazole derivatives as potential anticancer agents (inhibiting targets like EGFR and BRAF kinase) and antivirals. nih.govtandfonline.comnih.govnih.gov

Application in Bioconjugation and Chemical Biology Research

The unique reactivity and structural features of the oxazole ring make it a valuable tool in chemical biology and bioconjugation. chemrxiv.org These fields utilize chemical techniques to study and manipulate biological systems.

Emerging applications include:

Fluorescent Probes for Bioimaging: As mentioned previously, oxazole derivatives are being developed as fluorescent probes. researchgate.net Their ability to have their photophysical properties tuned through chemical synthesis makes them ideal for creating probes that can target and visualize specific components of living cells, such as DNA or organelles, in real-time. periodikos.com.brresearchgate.net

Click Chemistry and Bioconjugation: Functionalized oxazoles, such as ethynyl (B1212043) oxazoles, are versatile reagents for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. chemrxiv.org This allows for the efficient linking of the oxazole moiety to other molecules, including biomolecules, to create new biologically active compounds or probes. chemrxiv.org The reactive periphery of some oxazole derivatives makes them suitable candidates for bioconjugation to polymeric drug carriers, which could be used for targeted drug delivery. nih.gov

Activity-Based Probes: Oxazole derivatives can be incorporated into activity-based probes (ABPs). These are chemical tools used to study enzyme function directly in complex biological systems. For example, an isoxazole (B147169) derivative has been used as a key building block in the synthesis of probes for phosphotyrosine phosphatases. frontiersin.org

The development of new oxazole-2-carboxylate derivatives with specific functionalities for bioconjugation and cellular imaging is a promising area of research that could provide powerful new tools for understanding and treating disease.

Q & A

(Basic) How is sodium oxazole-2-carboxylate synthesized and characterized in academic research?

Answer:
this compound is typically synthesized via ester hydrolysis of ethyl oxazole-2-carboxylate under basic conditions. For example, saponification with aqueous NaOH followed by acidification and cation exchange yields the sodium salt. Characterization involves:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity.
  • X-ray diffraction (XRD) for crystal structure validation.
  • HPLC-MS to assess residual solvents or byproducts .
    Methodological Considerations:
  • Optimize hydrolysis time/temperature to avoid oxazole ring degradation.
  • Use anhydrous conditions during sodium salt isolation to prevent hydration .

(Advanced) What mechanistic role does this compound play in palladium-catalyzed C–H functionalization?

Answer:
The carboxylate group acts as a directing ligand in Pd-catalyzed reactions, enabling site-selective C–H activation via a concerted metalation-deprotonation (CMD) mechanism. Key steps:

Coordination: The carboxylate binds to Pd(II), directing it to proximal C–H bonds.

Deprotonation: A base-assisted deprotonation forms a cyclopalladated intermediate.

Functionalization: The intermediate reacts with coupling partners (e.g., aryl halides) to form C–C/C–X bonds .
Methodological Insights:

  • Use kinetic isotope effect (KIE) studies to confirm C–H cleavage as the rate-limiting step.
  • DFT calculations can model transition states to rationalize regioselectivity .

(Advanced) How can researchers resolve contradictory data on solvent effects in this compound-mediated reactions?

Answer:
Contradictory solvent effects (e.g., polar aprotic vs. protic solvents) arise from competing coordination modes or solvation of intermediates. Strategies include:

  • Controlled Experiments: Systematically vary solvent dielectric constants and coordinating abilities.
  • In-situ Monitoring: Use Raman spectroscopy or UV-vis to track Pd intermediate speciation.
  • Cross-Validation: Compare results with analogous carboxylate ligands (e.g., pivalate) to isolate solvent-specific effects .
    Example Workflow:
Solvent TypeObserved Yield (%)Pd Intermediate (via XRD)
DMF85Monomeric Pd-Oxazole
Ethanol45Dimeric Pd-Cluster

(Basic) What analytical techniques are critical for assessing this compound purity?

Answer:

  • Elemental Analysis (EA): Verify C, H, N, O, and Na content.
  • Thermogravimetric Analysis (TGA): Confirm absence of hydrate phases.
  • Ion Chromatography (IC): Quantify residual halides or counterions.
    Best Practices:
  • Calibrate instruments with certified reference materials (CRMs).
  • For hygroscopic samples, use glovebox-equipped XRD .

(Advanced) How does this compound compare to other carboxylate ligands in enantioselective C–H activation?

Answer:
Unlike bulky carboxylates (e.g., pivalate), the oxazole ring’s π-accepting ability stabilizes Pd intermediates, enhancing enantioselectivity in asymmetric reactions. Key comparisons:

  • Steric Effects: Smaller ligands (e.g., acetate) reduce steric hindrance but lower selectivity.
  • Electronic Effects: Electron-withdrawing oxazole improves Pd(II)/Pd(0) redox cycling efficiency.
    Experimental Design:
  • Screen ligand libraries using high-throughput experimentation (HTE) .
  • Use circular dichroism (CD) to correlate ligand structure with enantiomeric excess (ee) .

(Basic) What safety protocols are essential when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods due to potential dust inhalation risks.
  • Spill Management: Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite).
    Documentation:
  • Maintain SDS records per OSHA guidelines.
  • Train personnel on emergency procedures for chemical exposure .

(Advanced) How can computational chemistry optimize this compound’s efficacy in C–H activation?

Answer:

  • Molecular Dynamics (MD): Simulate ligand-Pd coordination dynamics in solvent environments.
  • Docking Studies: Predict binding affinities with Pd(II) centers.
  • Reaction Pathway Mapping: Identify transition states to reduce activation barriers.
    Software Tools:
  • Gaussian or ORCA for DFT calculations.
  • VMD for visualizing Pd-ligand interactions .

(Basic) What are the key challenges in scaling up this compound-based reactions?

Answer:

  • Mass Transfer Limitations: Poor solubility in non-polar solvents slows reaction kinetics.
  • Byproduct Formation: Competing side reactions (e.g., oxazole ring opening) at elevated temperatures.
    Mitigation Strategies:
  • Use mixed solvents (e.g., DMF/water) to enhance solubility.
  • Employ flow chemistry for better heat/mass transfer control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.